Cas no 124854-66-6 (Spiro[naphthalene-1(8aH),2'-oxirane]-8a-methanol, 8-(acetyloxy)-5-[(2S,3aS,5R,6aR)-hexahydro-5-methoxyfuro[2,3-b]furan-2-yl]octahydro-5,6-dimethyl-, 8a-acetate, (1R,4aR,5S,6R,8S,8aR)-)

Spiro[naphthalene-1(8aH),2'-oxirane]-8a-methanol, 8-(acetyloxy)-5-[(2S,3aS,5R,6aR)-hexahydro-5-methoxyfuro[2,3-b]furan-2-yl]octahydro-5,6-dimethyl-, 8a-acetate, (1R,4aR,5S,6R,8S,8aR)- structure
124854-66-6 structure
Produktname:Spiro[naphthalene-1(8aH),2'-oxirane]-8a-methanol, 8-(acetyloxy)-5-[(2S,3aS,5R,6aR)-hexahydro-5-methoxyfuro[2,3-b]furan-2-yl]octahydro-5,6-dimethyl-, 8a-acetate, (1R,4aR,5S,6R,8S,8aR)-
CAS-Nr.:124854-66-6
MF:C25H38O8
MW:466.564428806305
CID:186900

Spiro[naphthalene-1(8aH),2'-oxirane]-8a-methanol, 8-(acetyloxy)-5-[(2S,3aS,5R,6aR)-hexahydro-5-methoxyfuro[2,3-b]furan-2-yl]octahydro-5,6-dimethyl-, 8a-acetate, (1R,4aR,5S,6R,8S,8aR)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Spiro[naphthalene-1(8aH),2'-oxirane]-8a-methanol,8-(acetyloxy)-5-[(2S,3aS,5R,6aR)-hexahydro-5-methoxyfuro[2,3-b]furan-2-yl]octahydro-5,6-dimethyl-,8a-acetate, (1R,4aR,5S,6R,8S,8aR)-
    • Spiro[naphthalene-1(8aH),2'-oxirane]-8a-methanol,8-(acetyloxy)-5-[(2S,3aS,5R,6aR)-hexahydro-5-methoxyfuro[2,3-b]furan-2-yl]oc
    • (+)-Clerodinin A
    • 15-epi-Clerodinin B
    • Caryoptinol,3-deoxy-14,15-dihydro-15-methoxy-, (15b)-
    • Clerodinin A
    • Furo[2,3-b]furan, caryoptinol deriv.
    • Spiro[naphthalene-1(8aH),2'-oxirane]-8a-methanol,8-(acetyloxy)-5-(hexahydro-5-methoxyfuro[2,3-b]furan-2-
    • Spiro[naphthalene-1(8aH),2'-oxirane]-8a-methanol,8-(acetyloxy)-5-[(2S,3aS,5R,6aR)-hexahydro-5-methoxyfuro[2,3-b]furan-2-yl]octahydro-5,6-dimethyl-,acetate, (1R,4aR,5S,6R,8S,8aR)- (9CI)
    • Spiro[naphthalene-1(8aH),2'-oxirane]-8a-methanol, 8-(acetyloxy)-5-[(2S,3aS,5R,6aR)-hexahydro-5-methoxyfuro[2,3-b]furan-2-yl]octahydro-5,6-dimethyl-, 8a-acetate, (1R,4aR,5S,6R,8S,8aR)-
    • Inchi: 1S/C25H38O8/c1-14-9-20(31-16(3)27)25(13-29-15(2)26)18(7-6-8-24(25)12-30-24)23(14,4)19-10-17-11-21(28-5)33-22(17)32-19/h14,17-22H,6-13H2,1-5H3
    • InChI-Schlüssel: AGLAWXFGJLACPC-UHFFFAOYSA-N
    • Lächelt: COC1OC2C(CC(C3(C4CCCC5(C4(COC(=O)C)C(OC(=O)C)CC3C)OC5)C)O2)C1

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